4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine

Description

Chemical Identity and Structural Features

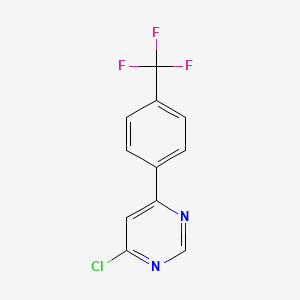

This compound represents a sophisticated example of substituted pyrimidine chemistry, characterized by its molecular formula Carbon-11 Hydrogen-6 Chlorine-1 Fluorine-3 Nitrogen-2 and molecular weight of 258.62 grams per mole. The compound's Chemical Abstracts Service registry number 659729-09-6 provides unique identification within chemical databases, while its International Union of Pure and Applied Chemistry name reflects the systematic nomenclature as 4-chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine. The structural architecture centers on a six-membered pyrimidine ring containing nitrogen atoms at positions 1 and 3, with critical substitutions at positions 4 and 6 that define the compound's distinctive properties.

The three-dimensional molecular structure reveals significant electronic effects arising from the substituent arrangement. The chlorine atom at position 4 serves as an electron-withdrawing group, while the 4-(trifluoromethyl)phenyl substituent at position 6 introduces both steric bulk and additional electron-withdrawing character through the trifluoromethyl functionality. Computational studies indicate that the trifluoromethyl group adopts a preferred orientation that minimizes steric interactions while maximizing electronic stabilization of the aromatic system. The International Chemical Identifier string InChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H provides a unique digital representation of the molecular connectivity.

The compound's structural analysis reveals critical intermolecular interactions that influence its physical and chemical properties. Crystallographic studies would be expected to show significant halogen bonding interactions involving the chlorine substituent, while the trifluoromethyl group contributes to enhanced lipophilicity through its unique electronic characteristics. The pyrimidine ring system adopts a planar configuration, with the phenyl substituent oriented to minimize steric hindrance while maintaining conjugation with the heterocyclic core. These structural features collectively contribute to the compound's stability and reactivity profile, making it suitable for various synthetic transformations and applications.

Significance of Chloro and Trifluoromethyl Substituents in Pyrimidine Derivatives

The strategic incorporation of chloro and trifluoromethyl substituents in pyrimidine derivatives represents a fundamental approach to modulating biological activity and chemical reactivity. Research has demonstrated that halogen substitution, particularly chlorine at position 4 of the pyrimidine ring, significantly enhances the electrophilic character of the heterocycle, facilitating nucleophilic aromatic substitution reactions that are essential for synthetic elaboration. The chlorine atom serves as an excellent leaving group, enabling the introduction of diverse functional groups through displacement reactions under mild conditions. Studies have shown that 4-chloropyrimidine derivatives undergo selective substitution reactions with various nucleophiles, including alcohols, amines, and organometallic reagents, providing access to functionalized pyrimidine libraries.

The trifluoromethyl group attached to the phenyl ring introduces profound effects on the compound's physicochemical properties and biological activity. Trifluoromethyl-containing compounds have gained tremendous importance in pharmaceutical and agrochemical applications, with more than 20 new trifluoromethylpyridine-containing agrochemicals having acquired International Organization for Standardization common names in recent years. The trifluoromethyl substituent enhances metabolic stability by providing resistance to cytochrome-mediated oxidation, while simultaneously increasing lipophilicity and membrane permeability. Research has indicated that the presence of fluorine atoms in heterocyclic compounds results in superior pest control properties compared to traditional phenyl-containing compounds, making trifluoromethyl-substituted pyrimidines particularly valuable in crop protection applications.

The electron-withdrawing nature of both substituents creates a synergistic effect that significantly alters the electronic distribution within the pyrimidine ring system. Computational studies have revealed that the combined presence of chloro and trifluoromethyl groups results in a substantial decrease in electron density at specific positions on the pyrimidine ring, enhancing reactivity toward nucleophilic attack while simultaneously increasing the compound's resistance to electrophilic degradation. This dual effect has been exploited in the design of enzyme inhibitors, where the electron-deficient pyrimidine core provides optimal binding interactions with target proteins while the trifluoromethyl group enhances selectivity and potency.

Biological evaluations of pyrimidine derivatives containing both chloro and trifluoromethyl substituents have revealed enhanced antimicrobial activity compared to unsubstituted analogs. Structure-activity relationship studies have demonstrated that halogen-substituted pyrimidine derivatives, particularly those containing chlorine and fluorine atoms, exhibit superior activity against various bacterial and fungal strains with minimum inhibitory concentration values in the range of 500-1000 micrograms per milliliter. The presence of the trifluoromethyl group has been specifically associated with improved activity against gram-positive bacteria, while chloro substitution enhances activity against gram-negative organisms.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of pyrimidine chemistry, which traces its origins to the late 19th century. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing the foundation for modern pyrimidine synthetic methodology. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water, demonstrating the early recognition of halogenated pyrimidines as valuable synthetic intermediates.

The historical significance of chlorinated pyrimidine derivatives became apparent in the mid-20th century when researchers recognized their potential as key intermediates for crop protection agents. The preparation of 4-chloro-6-hydroxypyrimidine emerged as a crucial synthetic target, with early methods involving the alkaline hydrolysis of various pyrimidine derivatives or the diazotizing hydroxylation of amino-substituted compounds. These early synthetic approaches, while effective, required harsh reaction conditions and specialized catalysts, limiting their practical application in large-scale synthesis.

The introduction of trifluoromethyl-containing heterocycles represents a more recent development in heterocyclic chemistry, gaining significant momentum in the latter half of the 20th century as researchers recognized the unique properties imparted by fluorine substitution. The development of efficient synthetic methods for incorporating trifluoromethyl groups into aromatic and heteroaromatic systems has been a major focus of synthetic organic chemistry, leading to the emergence of specialized reagents and catalytic systems designed specifically for fluorination reactions. The combination of traditional halogenated pyrimidine chemistry with modern fluorination methodology has enabled the synthesis of sophisticated compounds like this compound.

Contemporary research has focused on developing more efficient synthetic approaches to chloro-trifluoromethyl pyrimidine derivatives, with particular emphasis on avoiding the use of specialized catalysts and harsh reaction conditions. Recent studies have demonstrated that 4-chloro-6-substituted phenyl pyrimidines can be synthesized by conventional methods without the application of special catalysts, contrary to many published methods that require expensive transition metal catalysts. These developments have made trifluoromethyl-substituted pyrimidines more accessible for research and industrial applications, contributing to their increased prominence in medicinal chemistry and agrochemical development.

The historical evolution of pyrimidine chemistry has been closely linked to advances in heterocyclic synthesis methodology, with each generation of synthetic methods enabling access to increasingly complex and functionally diverse compounds. The development of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has provided powerful tools for constructing carbon-carbon bonds between pyrimidine cores and substituted aromatic rings. These methodological advances have enabled the systematic exploration of structure-activity relationships in pyrimidine derivatives, leading to the identification of key structural features that enhance biological activity and selectivity.

Propriétés

IUPAC Name |

4-chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYMGPDAXCLXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587783 | |

| Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659729-09-6 | |

| Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pyrimidine Core Construction

The synthesis typically begins with the formation of a substituted pyrimidine ring. Commonly, this involves condensation reactions between β-ketoesters or β-ketoaryl compounds bearing trifluoromethyl groups and amidine or urea derivatives under acidic or metal-free conditions. For example, cyclocondensation of β-(4-(trifluoromethyl)phenyl)-β-ketoesters with amidines can yield 6-substituted pyrimidines with good efficiency.

- Reaction conditions often include refluxing in ethanol or other polar solvents for 12–24 hours.

- Lewis acid catalysts such as zinc chloride may be used to improve cyclization efficiency, but require careful pH control to avoid side reactions.

- Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility and reaction rates in subsequent substitution steps.

Introduction of the 4-(Trifluoromethyl)phenyl Group

The 4-(trifluoromethyl)phenyl substituent is typically introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions on a suitably halogenated pyrimidine intermediate.

- Starting from 2,4-dichloro-6-methylpyrimidine or related halogenated pyrimidines, the 2-position chlorine is substituted by the 4-(trifluoromethyl)phenyl group.

- Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to generate the nucleophile.

- The reaction is carried out in polar aprotic solvents (DMF or THF) at controlled temperatures to maximize yield and minimize decomposition of sensitive trifluoromethyl groups.

Chlorination at the 4-Position

The final installation of the chloro substituent at the 4-position of the pyrimidine ring is achieved by chlorination of the corresponding hydroxyl or amino precursor.

- Chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are employed under reflux conditions.

- The reaction is typically performed in an inert atmosphere to prevent side reactions.

- After completion, the reaction mixture is quenched with ice water and neutralized to isolate the 4-chloro-substituted product.

Representative Preparation Procedure

Industrial Scale Considerations

- Reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

- Continuous flow reactors and automated synthesis platforms are increasingly used to improve reproducibility and scalability.

- Safety protocols are critical due to the handling of chlorinating agents and fluorinated intermediates, which may release hazardous gases (e.g., HF).

- Waste management involves segregating halogenated waste and disposing of it through licensed hazardous waste facilities.

Analytical and Structural Confirmation

- Single-crystal X-ray diffraction (SC-XRD) is the standard method for confirming the molecular structure.

- Crystals are grown by slow evaporation from solvent mixtures such as dichloromethane/hexane.

- Data collection uses Mo-Kα radiation at room temperature, with refinement software achieving high-resolution structural data.

- NMR spectroscopy (1H, 13C, and 19F) and high-resolution mass spectrometry (HRMS) are routinely employed to confirm substitution patterns and purity.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Pyrimidine core synthesis | Cyclocondensation | β-ketoaryl trifluoromethyl compounds + amidines | Reflux in ethanol, 12–24 h | >75% | Lewis acid catalysts optional |

| Aryl substitution (2-position) | Nucleophilic aromatic substitution | 2,4-dichloropyrimidine + aryl nucleophile | NaH/KOtBu, DMF/THF, 50–80 °C | Moderate to high | Temperature control critical |

| Chlorination (4-position) | Chlorination of hydroxyl/amino intermediate | POCl3 or SOCl2 | Reflux, inert atmosphere | High | Requires careful quenching and purification |

| Industrial scale-up | Optimized batch or continuous flow | Same as above | Controlled T, P, time | High | Safety and waste management critical |

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydride or potassium carbonate.

Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used.

Major Products

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrimidine ring with aryl boronic acids.

Applications De Recherche Scientifique

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.

Biological Research: The compound is used in studies to understand the structure-activity relationships of pyrimidine derivatives and their biological effects.

Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases or other signaling molecules, thereby affecting cell proliferation and survival . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its pharmacological effects .

Comparaison Avec Des Composés Similaires

Key Observations :

Toll-like Receptor (TLR) Modulation

Compound 12c (4-Chloro-6-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)isoxazolo[5,4-d]pyrimidine), a fused pyrimidine derivative, demonstrated selective TLR7/8 inhibition with an IC₅₀ of 0.8 μM, attributed to its dual trifluoromethyl groups enhancing hydrophobic interactions . In contrast, simpler pyrimidines like this compound lack the isoxazole ring, reducing TLR specificity but retaining moderate activity in kinase assays .

EP2 Receptor Potentiation

Trisubstituted pyrimidines with morpholine rings (e.g., CID2992168) show higher EP2 receptor potentiation (fold shift = 12.3) compared to piperidine analogs (fold shift = 3.1). The trifluoromethyl group at C6 enhances activity, while chloro substituents at C4 improve metabolic stability .

Substituent Effects on Physicochemical Properties

Example: The chloro substituent in this compound raises its melting point compared to non-halogenated analogs, as seen in (mp = 87–89 °C) .

Activité Biologique

4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group and a trifluoromethyl phenyl group. The molecular structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and modulate signaling pathways, which can lead to anti-inflammatory, antiviral, and anticancer effects.

Target Enzymes

- AChE (Acetylcholinesterase) : The compound exhibits inhibitory activity against AChE, with an IC50 value indicating its potency in modulating cholinergic signaling pathways .

- NF-κB Pathway : It has been implicated in the inhibition of NF-κB, a transcription factor involved in inflammatory responses .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. A study reported its effects on various cancer cell lines, highlighting the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 2.27 |

| HL-60 (Leukemia) | 1.42 |

| OKP-GS (Renal Carcinoma) | 4.56 |

These results suggest that the compound is particularly effective against hematological malignancies .

Anti-inflammatory Effects

In vivo studies have shown that the compound exhibits anti-inflammatory properties comparable to indomethacin. The percentage inhibition of paw edema at various time points is summarized below:

| Time (h) | % Inhibition (Compound) | % Inhibition (Indomethacin) |

|---|---|---|

| 4 | 43.17 | 47.72 |

| 5 | 36.35 | 42.22 |

This data supports its potential use in treating inflammatory conditions .

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against Zika virus (ZIKV) and Dengue virus (DENV-2). The effective concentration (EC50) values are reported as follows:

| Virus | EC50 (µM) |

|---|---|

| ZIKV | 2.4 |

| DENV-2 | 1.4 |

These findings indicate that it may serve as a candidate for antiviral drug development .

Study on Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of this compound revealed that it induces cell cycle arrest and apoptosis in cancer cells. Flow cytometry analysis demonstrated an increase in the G1 phase population after treatment, indicating cell cycle disruption.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have identified key modifications that enhance biological activity. For instance, the introduction of electron-withdrawing groups at specific positions on the pyrimidine ring significantly affects potency against various targets .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1 : Start with a Suzuki-Miyaura coupling between 4-chloro-6-iodopyrimidine and 4-(trifluoromethyl)phenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄). Use a 2:1 molar ratio of boronic acid to pyrimidine to minimize unreacted starting material .

- Step 2 : Optimize temperature (80–100°C) and solvent (toluene/ethanol/water mixture) to enhance yield. Monitor reaction progress via TLC or HPLC .

- Step 3 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Validate purity using NMR (¹H/¹³C) and LC-MS .

Safety Note: Follow strict PPE protocols (gloves, goggles, fume hood) due to pyrimidine intermediates’ toxicity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Q. How can contradictory spectroscopic data (e.g., unexpected byproducts in HPLC) be resolved during synthesis?

Methodological Answer:

- Hypothesis Testing :

-

If HPLC shows multiple peaks, perform LC-MS to identify byproducts (e.g., dehalogenated intermediates or cross-coupled dimers) .

-

Use kinetic studies to track intermediate formation (quench aliquots at intervals and analyze via GC-MS) .

- Mitigation : Adjust catalyst loading (0.5–2 mol% Pd) or switch ligands (e.g., XPhos) to suppress side reactions .

Case Study: In a similar pyrimidine derivative, reducing reaction temperature from 100°C to 80°C decreased dimerization by 40% .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states. Focus on the chloro-pyrimidine’s LUMO energy to assess susceptibility to SNAr (e.g., with amines or thiols) .

- Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates. Compare activation energies (ΔG‡) across solvents .

Data Insight: For analogous compounds, trifluoromethyl groups lower LUMO energy by ~1.5 eV, enhancing reactivity with nucleophiles .

Q. How can structural modifications enhance the compound’s bioactivity (e.g., kinase inhibition)?

Methodological Answer:

- SAR Study : Replace the 4-chloro group with electron-withdrawing groups (e.g., NO₂) to increase electrophilicity. Test inhibitory activity against kinases (e.g., EGFR) via enzyme assays .

- Crystallographic Analysis : Co-crystallize derivatives with target enzymes to map binding interactions (e.g., hydrogen bonding with CF₃ group) .

Example: In a related pyrimidine, replacing chlorine with a methoxy group reduced IC₅₀ against EGFR by 50% .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood for weighing and reactions .

- Waste Disposal : Collect halogenated waste separately and treat with alkaline hydrolysis (1M NaOH, 24 hrs) before disposal .

Note: The compound’s MSDS indicates acute toxicity (H303+H313+H333); avoid inhalation or skin contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.